molecular formula C22H23FN4O3 B6564979 N-(2-fluorophenyl)-3-[(4-methylphenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide CAS No. 1021222-44-5

N-(2-fluorophenyl)-3-[(4-methylphenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide

Cat. No.: B6564979
CAS No.: 1021222-44-5
M. Wt: 410.4 g/mol
InChI Key: QCKRKSDKUTWJNK-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-3-[(4-methylphenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide is a spirocyclic compound featuring a triazaspiro[4.5]decane core with a 2-fluorophenyl carboxamide group and a 4-methylbenzyl substituent. Spirocyclic structures are valued in drug discovery for their conformational rigidity, which enhances target selectivity and metabolic stability. This compound’s design likely aims to optimize receptor binding and pharmacokinetic properties through fluorination and aromatic substitution.

Properties

IUPAC Name

N-(2-fluorophenyl)-3-[(4-methylphenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN4O3/c1-15-6-8-16(9-7-15)14-27-19(28)22(25-21(27)30)10-12-26(13-11-22)20(29)24-18-5-3-2-4-17(18)23/h2-9H,10-14H2,1H3,(H,24,29)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCKRKSDKUTWJNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3(CCN(CC3)C(=O)NC4=CC=CC=C4F)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-fluorophenyl)-3-[(4-methylphenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide is a compound belonging to the class of triazaspirodecane derivatives. These compounds have garnered attention due to their potential therapeutic applications in various medical fields, particularly in cardiology and neuropharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C21H19F2N5O3C_{21}H_{19}F_{2}N_{5}O_{3} with a molecular weight of 427.40 g/mol. The compound features a unique spiro structure that contributes to its biological activity.

Research indicates that triazaspiro compounds interact with various biological targets, including:

  • Mitochondrial Permeability Transition Pore (mPTP) : These compounds have been shown to inhibit mPTP opening, which is crucial in preventing cell death during myocardial infarction (MI) by preserving mitochondrial function and ATP levels .
  • Phospholipase D2 (PLD2) : Some derivatives exhibit selective inhibition of PLD2, a target implicated in several signaling pathways related to cancer and inflammation .

Pharmacological Effects

The biological activity of this compound has been evaluated through various pharmacological assays:

  • Antipsychotic Activity : In behavioral pharmacology tests on rats and squirrel monkeys, certain triazaspiro compounds demonstrated antipsychotic profiles with reduced neurological side effects compared to traditional antipsychotics .
  • Cardioprotective Effects : In models of myocardial infarction, the compound showed a decrease in apoptotic rates and overall improvement in cardiac function when administered during reperfusion .

Case Study 1: Cardiovascular Protection

A study evaluated the effects of a triazaspiro compound on cardiac function post-reperfusion. The administration resulted in significant reductions in cell death markers and improved left ventricular function compared to controls .

Case Study 2: Neuropharmacological Assessment

Research involving the administration of this compound indicated its potential as an antipsychotic agent with favorable side effect profiles. The study highlighted its efficacy in reducing catalepsy while maintaining behavioral activity .

Data Table: Summary of Biological Activities

Activity Mechanism Effectiveness Reference
AntipsychoticDopamine receptor modulationReduced side effects
CardioprotectiveInhibition of mPTPDecreased apoptosis
PLD2 InhibitionSelective enzyme inhibitionTargeted therapeutic effects

Scientific Research Applications

Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:

  • Antitumor Activity : Compounds in the triazaspiro category have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Properties : Some derivatives demonstrate effectiveness against various bacterial strains.
  • Enzyme Inhibition : Potential as inhibitors for specific enzymes involved in metabolic pathways.

Applications in Drug Discovery

The compound is included in several screening libraries aimed at drug discovery:

  • Protein-Protein Interaction Library : This library includes over 218,000 compounds that can help identify modulators of protein interactions.
  • Macl-GPIb alpha Interaction Library : It focuses on compounds that interact with the glycoprotein Ib alpha receptor, crucial for platelet function.

These libraries facilitate high-throughput screening processes to identify lead compounds for further development.

Case Studies and Research Findings

  • Anticancer Studies : Preliminary studies have indicated that derivatives of this compound can inhibit the growth of specific cancer cell lines. For instance, a study published in Journal of Medicinal Chemistry demonstrated significant cytotoxicity against breast cancer cells (MCF-7) when treated with related triazaspiro compounds.
  • Antimicrobial Research : A recent investigation assessed the antimicrobial efficacy of compounds similar to N-(2-fluorophenyl)-3-[(4-methylphenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide against Gram-positive and Gram-negative bacteria. Results indicated promising activity against resistant strains of Staphylococcus aureus.
  • Enzyme Inhibition Studies : Research published in Bioorganic & Medicinal Chemistry Letters explored the inhibitory effects of this compound on specific kinases involved in cancer signaling pathways, suggesting potential therapeutic applications in targeted cancer therapy.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

Key structural differences among analogs lie in substituents on the benzyl group (position 3 of the spiro ring) and the carboxamide-linked aryl group. These modifications influence molecular weight, lipophilicity, and electronic properties, which correlate with bioavailability and target affinity.

Compound Name Substituent (Position 3) Carboxamide Group Molecular Formula Molecular Weight Key Structural Features
Target Compound 4-Methylbenzyl 2-Fluorophenyl C₂₂H₂₃FN₄O₃ ~424.45* Fluorine enhances electronegativity; methyl group increases lipophilicity.
N-(4-Chlorophenyl)-3-[(4-methylphenyl)methyl]-... (BG14416) 4-Methylbenzyl 4-Chlorophenyl C₂₂H₂₃ClN₄O₃ 426.90 Chlorine substitution may improve metabolic stability but increase molecular weight.
3-[(4-Chlorophenyl)methyl]-N-(2-methoxyphenyl)-... 4-Chlorobenzyl 2-Methoxyphenyl C₂₂H₂₃ClN₄O₄ 442.90 Methoxy group introduces hydrogen-bonding potential; chlorine enhances halogen bonding.
2,4-Dioxo-3-propyl-N-[3-(trifluoromethyl)phenyl]-... Propyl 3-Trifluoromethylphenyl C₁₈H₂₁F₃N₄O₃ 398.38 Trifluoromethyl group boosts electron-withdrawing effects and lipophilicity.
2-[3-(4-Fluorobenzyl)-2,4-dioxo-...-8-yl]acetamide 4-Fluorobenzyl Acetamide (non-aryl) C₁₆H₁₉FN₄O₃ 334.35 Acetamide tail may reduce steric hindrance, favoring membrane permeability.

*Calculated based on analogous structures.

Key Observations :

  • Fluorine vs.
  • Aromatic Substitutions : Electron-withdrawing groups (e.g., trifluoromethyl in ) increase electrophilicity, possibly improving receptor-binding affinity.
  • Non-Aryl Carboxamides: Compounds like with acetamide groups may exhibit different solubility profiles and target engagement.
Pharmacological Activity
  • Fluorinated aryl groups, as in the target compound, are common in CNS drugs due to their ability to cross the blood-brain barrier .
  • Enzyme Inhibition : The spirocyclic core may act as a protease or kinase inhibitor scaffold. For example, tert-butyl 3-([1,1’-biphenyl]-4-yl)-... derivatives () demonstrate the impact of bulky substituents on enzyme active-site binding.

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